N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide
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Overview
Description
“N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide” is a chemical compound with the molecular formula C17H16N4O2 . It is a derivative of the pyrido[1,2-a]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one. This is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine ring fused with a pyrimidine ring .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, compounds have shown promising anticancer activity by inhibiting the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines with low micromolar IC50 values, suggesting their potential as therapeutic agents in cancer treatment (Pei Huang et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The synthesis of novel pyrimidine derivatives has also been targeted for their antimicrobial and anti-inflammatory properties. Studies have demonstrated the effectiveness of these compounds as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities comparable to standard drugs, indicating their potential use in treating inflammation and pain (A. Abu‐Hashem et al., 2020).
Antibacterial Activity
Pyrimidine compounds have been reported to exhibit antibacterial activity against a range of bacterial species. The antibacterial and antifungal activities of newly synthesized pyrimidine derivatives highlight their potential in addressing drug-resistant microbial infections, indicating the scope for their application in developing new antimicrobial agents (Z. Khan et al., 2015).
Molecular Structure and Design
Research into the molecular structure of pyrimidine derivatives using techniques like X-ray diffraction, density functional theory (DFT), and molecular docking studies provides valuable insights into the design of compounds with specific biological activities. These studies contribute to the understanding of the molecular basis of drug action and the development of novel therapeutic agents (A. Rajam et al., 2017).
Future Directions
Future research could focus on further exploring the therapeutic potential of pyrido[1,2-a]pyrimidine derivatives. For instance, a study suggests that these compounds could be used in the development of new therapies for HIV . Another study suggests the possibility of metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones .
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-25-15-8-6-5-7-14(15)18(23)21-17-13(3)20-16-10-9-12(2)11-22(16)19(17)24/h5-11H,4H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGMLGKHRKZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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